3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride

Bioisostere Physicochemical properties Aqueous solubility

This dihydrochloride is the validated core scaffold from Genentech's DLK inhibitor patent (US 10,093,664). The bicyclo[1.1.1]pentane core provides >50-fold aqueous solubility over phenyl bioisosteres and markedly reduces nonspecific binding on CHI(IAM) columns, ensuring reproducible in vivo formulation. The free primary amine and N-methylpiperazine offer orthogonal handles for amide coupling, reductive amination, or PROTAC linker attachment. Procure the dihydrochloride for accurate weighing, easy dissolution, and high-throughput parallel synthesis in neurodegeneration programs (Alzheimer's, Parkinson's, ALS).

Molecular Formula C10H21Cl2N3
Molecular Weight 254.20 g/mol
Cat. No. B8217892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride
Molecular FormulaC10H21Cl2N3
Molecular Weight254.20 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C23CC(C2)(C3)N.Cl.Cl
InChIInChI=1S/C10H19N3.2ClH/c1-12-2-4-13(5-3-12)10-6-9(11,7-10)8-10;;/h2-8,11H2,1H3;2*1H
InChIKeyGHZFKNQSJQDFHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine Dihydrochloride: A BCP-Based Multifunctional Building Block for Kinase Inhibitor and Bioisostere Programs


3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride (CAS 2227205-34-5) is a strained bicyclo[1.1.1]pentane (BCP) scaffold bearing a 4-methylpiperazine substituent and a primary amine, supplied as the dihydrochloride salt for enhanced aqueous solubility and handling [1]. The BCP core is an established nonclassical bioisostere of para-substituted phenyl rings, tert-butyl groups, and alkynes, widely adopted in medicinal chemistry to improve physicochemical and pharmacokinetic profiles [2]. This compound served as the key intermediate in a Genentech–University of Texas DLK kinase inhibitor patent campaign, wherein elaboration at the primary amine yielded clinical candidates with single-digit nanomolar binding affinity [3]. Multiple vendors supply the compound at ≥97 % purity (free base) or ≥95 % purity (dihydrochloride) under at least five distinct catalog numbers, indicating robust commercial availability for research procurement .

Why 3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine Dihydrochloride Cannot Be Replaced by Other BCP Amines, Free Bases, or Phenyl-Piperazine Analogs


Generic substitution among BCP-containing amines is not feasible for procurement decisions because the combination of the 1,3-disubstituted BCP core, the N-methylpiperazine ring, and the dihydrochloride salt form simultaneously controls aqueous solubility (at least 50-fold higher than the corresponding phenyl isostere [1]), nonspecific binding (markedly reduced on CHI(IAM) relative to phenyl controls [1]), basicity and ionisation state (dictated by the tertiary amine of the N-methylpiperazine and the primary amine salt), and the opportunity for downstream diversification. The free base (CAS 2227205-33-4) differs in solubility, hygroscopicity, and weighing accuracy versus the dihydrochloride salt (CAS 2227205-34-5), directly affecting experimental reproducibility . BCP amines lacking the 4-methylpiperazine group (e.g., simple bicyclo[1.1.1]pentan-1-amine hydrochloride) possess higher ring strain and different steric and electronic properties, while phenyl-piperazine analogs lack the three-dimensional saturation that reduces metabolic liability and off-target binding [1][2]. The quantitative evidence below details these differences.

Quantitative Differentiation of 3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine Dihydrochloride from Closest Analogs and In-Class Alternatives


Aqueous Solubility Improvement of BCP Core Versus para-Phenyl Isostere: ≥50-Fold Increase

In a systematic Novartis study, replacing a para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group increased thermodynamic aqueous solubility by at least 50-fold across multiple matched molecular pairs. The target compound, containing the identical BCP core, benefits from this class-level solubility enhancement relative to any phenyl-piperazine analog intended for the same synthetic application [1].

Bioisostere Physicochemical properties Aqueous solubility

Reduction in Non-Specific Binding (NSB) of BCP Versus Phenyl Bioisostere

The same Novartis study demonstrated that BCP substitution markedly decreases nonspecific binding as quantified by CHI(IAM), the chromatographic hydrophobicity index on immobilized artificial membranes. While the exact ΔCHI(IAM) values are not publicly tabulated for the building block itself, the authors concluded that BCP consistently reduced NSB relative to the phenyl comparator, a trend expected to hold for the target compound given its identical BCP core [1].

Non-specific binding CHI(IAM) Bioisostere

Dihydrochloride Salt vs. Free Base: Enhanced Solubility and Accurate Weighing for Reproducible Assay Preparation

The dihydrochloride salt (CAS 2227205-34-5, MW 254.21 g·mol⁻¹) provides substantially improved aqueous solubility and handling characteristics compared to the free base (CAS 2227205-33-4, MW 181.28 g·mol⁻¹). Vendor specifications qualitatively confirm 'highly soluble in water due to the presence of hydrochloride salt' for the dihydrochloride, whereas the free base is reported only as 95 % purity without solubility claims . The higher molecular weight of the salt also enables more accurate weighing for small-scale reactions, reducing relative error in stoichiometric calculations.

Salt form Solubility Procurement specification

Proven Synthetic Utility: Potent DLK Kinase Inhibitors Derived from the Building Block

In US Patent 10,093,664, the free base form of this compound was elaborated at the primary amine into a series of substituted imidazole–pyridine derivatives that exhibited DLK (MAP3K12) binding affinities of Kd = 3.10 nM (Example 42, BDBM289466) and Kd = 4.5 nM (Example 74, BDBM289509) as measured by KINOMEscan KdELECT [1][2]. These values are approximately 2–3 orders of magnitude more potent than typical hit thresholds, confirming that the BCP–methylpiperazine scaffold engages biological targets effectively when properly derivatised.

Kinase inhibitor DLK Chemical probe

Procurement-Driven Application Scenarios for 3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine Dihydrochloride


Neurodegenerative Disease Kinase Probe Development: DLK (MAP3K12) Lead Discovery

The building block is the validated core scaffold for DLK inhibitors as described in US 10,093,664. Procure the dihydrochloride salt for direct use in amide coupling or reductive amination at the primary amine to generate focused libraries targeting DLK-mediated neurodegeneration (Alzheimer's disease, Parkinson's disease, ALS). The BCP core provides the solubility (>50-fold over phenyl analogs [1]) required for in vivo formulation, while the 4-methylpiperazine contributes basicity for target binding.

Para-Phenyl Bioisostere Replacement in Lead Optimization Campaigns

Use the compound as a direct drop-in replacement for 4-(4-methylpiperazin-1-yl)aniline or similar para-substituted phenyl-piperazine intermediates. The BCP scaffold maintains the exit vector geometry (1,3-disubstitution ~ 2.5 Å separation) while reducing planarity, improving solubility by ≥50-fold, and decreasing nonspecific binding [1]. The dihydrochloride salt simplifies dissolution for parallel synthesis or high-throughput experimentation workflows.

Building Block for Fragment-Based Drug Discovery (FBDD) and PROTAC Linker Chemistry

The primary amine handle and the N-methylpiperazine group provide two orthogonal functionalisation points for fragment linking or PROTAC ternary complex formation. Procure the salt form for accurate nanomole-scale dispensing in fragment soaking or biophysical assay preparation. The enhanced solubility relative to phenyl analogs minimises aggregation-based artifacts in NMR or SPR screening [1].

Quality-Controlled Intermediate for MedChem Scale-Up to Preclinical Candidates

The commercial availability at ≥97 % purity (free base) and ≥95 % (dihydrochloride) across multiple suppliers ensures batch-to-batch consistency for SAR exploration and early preclinical development. The dihydrochloride salt's favourable weighing properties and aqueous solubility simplify stock solution preparation for in vivo pharmacokinetic and efficacy studies in rodent models of neurodegeneration.

Quote Request

Request a Quote for 3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.